3-(4-Fluorophenyl)-1-methyl-1-phenylurea
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-methyl-1-phenylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O/c1-17(13-5-3-2-4-6-13)14(18)16-12-9-7-11(15)8-10-12/h2-10H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVCKJBFVNZVML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Fluorophenyl Isocyanate
4-Fluoroaniline undergoes phosgenation in an inert organic solvent (e.g., toluene or xylene) under controlled temperatures. Key parameters include:
The resultant 4-fluorophenyl isocyanate is isolated via solvent evaporation, yielding >98% purity.
Urea Formation
4-Fluorophenyl isocyanate reacts with N-methylaniline in a polar aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere:
Optimized conditions :
-
Stoichiometry : 1:1 molar ratio.
-
Temperature : 25–40°C with catalytic triethylamine.
-
Reaction time : 3–4 hours.
Preliminary trials indicate yields of 85–90%, with purity confirmed via HPLC (>97%).
Carbamoyl Chloride Route
This two-step protocol involves the synthesis of N-methyl-N-phenylcarbamoyl chloride, followed by coupling with 4-fluoroaniline.
Preparation of N-Methyl-N-Phenylcarbamoyl Chloride
N-Methylaniline reacts with phosgene in anhydrous conditions:
Critical parameters :
Coupling with 4-Fluoroaniline
The carbamoyl chloride reacts with 4-fluoroaniline in the presence of a base (e.g., pyridine):
Optimized conditions :
-
Solvent : Tetrahydrofuran (THF).
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Base : 1.2 equivalents of pyridine.
Post-Synthesis Methylation of 1-Phenyl-3-(4-Fluorophenyl)urea
Selective methylation of a pre-formed urea scaffold offers an alternative route, leveraging phase-transfer catalysis.
Synthesis of 1-Phenyl-3-(4-Fluorophenyl)urea
4-Fluoroaniline reacts with phenyl isocyanate under mild alkaline conditions:
Conditions :
Selective Methylation
The secondary nitrogen of 1-phenyl-3-(4-fluorophenyl)urea undergoes methylation using dimethyl sulfate:
Optimized parameters :
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Base : 30% NaOH aqueous solution.
-
Temperature : 35–40°C.
Comparative Analysis of Methods
| Parameter | Isocyanate Route | Carbamoyl Chloride Route | Post-Synthesis Methylation |
|---|---|---|---|
| Overall Yield | 85–90% | 88% | 87% |
| Purity | >97% | 98.5% | 95% |
| Hazardous Reagents | Phosgene | Phosgene, Pyridine | Dimethyl Sulfate |
| Scalability | Moderate | Challenging | High |
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1-methyl-1-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The fluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted urea compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 3-(4-Fluorophenyl)-1-methyl-1-phenylurea derivatives as anticancer agents. The compound has been evaluated for its antiproliferative effects against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer).
Case Study: Synthesis and Evaluation
A study synthesized a series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which included analogs of this compound. The evaluation showed significant antiproliferative activity, with certain compounds demonstrating IC50 values comparable to established anticancer drugs like sorafenib. For example, one derivative showed an IC50 of 2.39 μM against A549 cells, indicating its potential as a lead compound for further development in cancer therapy .
TRPV1 Antagonism
Another area of application for this compound is its role as a TRPV1 (Transient Receptor Potential Vanilloid 1) antagonist. TRPV1 is involved in pain perception and inflammation, making it a target for analgesic drug development.
Case Study: Analgesic Properties
Research has identified urea derivatives that exhibit TRPV1 antagonistic properties. For instance, N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea was shown to be a potent TRPV1 antagonist, suggesting that similar urea compounds could be developed based on the structure of this compound for pain management therapies .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Studies have indicated that modifications to the urea moiety can significantly influence biological activity.
SAR Insights
In one study, various derivatives were synthesized and tested for their interaction with biological targets, revealing that specific substitutions on the phenyl rings enhanced anticancer activity while maintaining selectivity towards cancer cells over normal cells . This information is vital for guiding future drug design efforts.
Environmental and Pharmacological Impact
The incorporation of fluorine into organic compounds like this compound has been shown to enhance metabolic stability and bioactivity. Fluorinated compounds are increasingly prevalent in pharmaceuticals due to their improved pharmacokinetic profiles.
Market Trends
Fluorinated drugs constitute approximately 25% of small-molecule drugs currently in clinical use, with projections indicating that this trend will continue to rise over the next decade . The unique properties imparted by fluorine make compounds like this compound attractive candidates for further research and development.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1-methyl-1-phenylurea involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Chalcone Derivatives
Chalcones (α,β-unsaturated ketones) share the 4-fluorophenyl substituent with the target urea compound. highlights chalcones such as:
| Compound | Ring A Substitution (Positions) | Ring B Substitution (Position) | IC50 (μM) |
|---|---|---|---|
| Cardamonin (Cluster 5) | -OH (ortho, para) | None | 4.35 |
| 2j | Br (para), -OH (ortho), I (meta) | F (para) | 4.70 |
| 2h | Cl (para), -OH (ortho), I (meta) | OMe (para) | 13.82 |
| 2n | OMe (para), -OH (ortho), I (meta) | F (para) | 25.07 |
Key findings:
- Electronegative substituents (e.g., F, Br) at the para position of aromatic rings correlate with lower IC50 values (higher potency). For example, 2j (F at para of Ring B) is more potent than 2h (OMe at para of Ring B) .
- Iodine at meta (Ring A) is common in cluster 6 chalcones but reduces potency compared to non-iodinated analogs like cardamonin .
- The urea compound’s 4-fluorophenyl group may similarly enhance binding affinity, while its methyl and phenyl groups could influence steric effects or lipophilicity.
Pyrazole Derivatives
describes pyrazole derivatives synthesized from chalcones and hydrazine hydrate. Key structural features include:
| Compound | Dihedral Angle (°) Between Pyrazole and 4-Fluorophenyl Rings |
|---|---|
| 1 | 4.64 |
| 2 | 5.3 |
| 3 | 4.89 |
| 4 | 10.53 (Molecule A), 9.78 (Molecule B) |
- The urea compound’s planar urea core may adopt similar conformations, but substituents (methyl, phenyl) could introduce steric hindrance, altering binding modes .
Azetidinone Derivatives (Ezetimibe)
details ezetimibe, a cholesterol absorption inhibitor with a 4-fluorophenyl-substituted azetidinone core. Key comparisons:
- Metabolic stability : Fluorine reduces oxidative metabolism, as seen in ezetimibe’s resistance to glucuronidation .
- Hydrogen bonding: The urea group in 3-(4-fluorophenyl)-1-methyl-1-phenylurea may engage in stronger hydrogen bonding than ezetimibe’s azetidinone, affecting solubility and target interactions.
Triazole and Thiazole Derivatives
reports isostructural triazole-thiazole hybrids with 4-fluorophenyl groups. These compounds exhibit:
- Halogen-dependent crystal packing : Substituting Cl (4) vs. F (5) alters intermolecular interactions without affecting overall conformation .
- Implications for solubility : The urea compound’s methyl and phenyl groups may reduce crystal packing efficiency compared to halogenated analogs, improving bioavailability.
Biological Activity
3-(4-Fluorophenyl)-1-methyl-1-phenylurea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a urea functional group linked to a fluorinated phenyl moiety, which significantly influences its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluoroaniline with isocyanates or other urea derivatives. The process often requires careful optimization of reaction conditions to achieve high yields and purity.
Anticancer Activity
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cell growth in the following cancer types:
| Cancer Type | Cell Line | IC50 (µM) |
|---|---|---|
| Breast Cancer | MCF7 | < 5 |
| Lung Cancer | A549 | < 5 |
| Prostate Cancer | PC3 | < 5 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating potent activity against these cancer types .
The mechanism of action for this compound appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Compounds in this class have been shown to induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins . Additionally, they may interfere with angiogenesis by inhibiting vascular endothelial growth factor (VEGF) signaling pathways.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antibacterial and antifungal activities. Studies indicate moderate activity against various strains, including:
| Microorganism | Type | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Bacterial | 250 |
| Escherichia coli | Bacterial | 250 |
| Candida albicans | Fungal | 250 |
These findings suggest potential applications in treating infections caused by resistant strains .
Case Studies
Several case studies illustrate the effectiveness of derivatives related to this compound:
- Study on Antiproliferative Activity : A series of diarylurea derivatives were synthesized and tested against the NCI-60 cancer cell line panel. The study found that compounds with fluorinated substituents exhibited enhanced antiproliferative activity compared to non-fluorinated analogs .
- Antimicrobial Evaluation : Compounds structurally similar to this compound were tested for their ability to inhibit bacterial growth. Results showed that modifications at the phenyl ring significantly influenced antimicrobial potency .
Q & A
Q. What are the established synthetic routes for 3-(4-Fluorophenyl)-1-methyl-1-phenylurea, and how do reaction parameters (e.g., catalysts, solvents) affect yield and purity?
- Methodological Answer : The synthesis typically involves urea-forming reactions between substituted anilines and isocyanates. Key steps include:
- Substitution : Reacting 4-fluoroaniline with methyl isocyanate under basic conditions (e.g., NaHCO₃) to form the urea backbone.
- Catalytic Optimization : Using Lewis acids like AlCl₃ to enhance reaction efficiency, with yields ranging from 60–85% depending on solvent polarity (e.g., dichloromethane vs. THF) .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC). Reaction temperature (20–40°C) critically impacts byproduct formation, particularly N-methylated derivatives.
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the fluorophenyl group (δ 7.2–7.4 ppm for aromatic protons; δ 155–160 ppm for C-F coupling) and urea carbonyl (δ 160–165 ppm) .
- X-ray Crystallography : Single-crystal analysis confirms planar urea geometry and dihedral angles between aryl groups (e.g., 45–55°), critical for understanding steric effects .
- FT-IR : Urea C=O stretches appear at 1650–1700 cm⁻¹, while N-H vibrations (if present) are observed at 3200–3400 cm⁻¹ .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions, and what degradation products are formed?
- Methodological Answer :
- Acidic Hydrolysis : Under HCl (1M, reflux), the urea bond cleaves to yield 4-fluoroaniline and N-methylphenylamine. Monitor via TLC (Rf shift from 0.5 to 0.3/0.7) .
- Oxidative Stability : Exposure to H₂O₂ (3%) generates nitroso derivatives, detectable by UV-Vis at 350 nm. Kinetic studies show pseudo-first-order degradation (t₁/₂ = 2–4 hours) .
Advanced Research Questions
Q. How can factorial design methodologies be applied to optimize the synthesis of this compound while minimizing byproduct formation?
- Methodological Answer :
- Variable Selection : Identify critical factors (catalyst loading, temperature, solvent ratio) using a Plackett-Burman design .
- Response Surface Methodology (RSM) : Optimize yield and purity via a central composite design. For example, a 2³ factorial design with center points reveals solvent polarity (e.g., THF/water 3:1) as the most significant factor (p < 0.05) .
- Validation : Confirm optimal conditions (e.g., 30°C, 0.1 eq. AlCl₃) with triplicate runs, achieving >90% yield and <5% impurities .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental observations regarding the compound’s reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare calculated reaction pathways (e.g., activation energies for urea bond cleavage) with experimental kinetic data. Discrepancies may arise from solvent effects not modeled in simulations .
- Cross-Validation : Use multiple spectroscopic techniques (e.g., NMR, IR) to confirm intermediate species predicted computationally but not detected experimentally .
- Hybrid QM/MM Models : Incorporate explicit solvent molecules (e.g., water) in simulations to improve agreement with observed reaction rates .
Q. How can researchers systematically analyze conflicting data in the compound’s solubility profile across different solvents?
- Methodological Answer :
- Phase Diagram Construction : Measure solubility in binary solvent systems (e.g., ethanol/water) using gravimetric analysis. Discrepancies may arise from polymorphic transitions .
- Hansen Solubility Parameters (HSP) : Calculate HSP values (δD, δP, δH) to predict solubility trends. For example, high δP solvents (e.g., DMF) enhance solubility due to polar urea interactions .
- Statistical Outlier Detection : Apply Grubbs’ test to identify anomalous data points caused by impurities or measurement errors .
Q. What advanced techniques can elucidate the reaction mechanism of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps (e.g., C-N bond cleavage) .
- In Situ Spectroscopy : Monitor intermediates via time-resolved FT-IR or Raman spectroscopy during reactions with alkyl halides .
- Electrospray Ionization Mass Spectrometry (ESI-MS) : Detect transient intermediates (e.g., isocyanate adducts) to propose mechanistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
